molecular formula C23H19ClN4O3S B11981331 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11981331
M. Wt: 466.9 g/mol
InChI Key: YPVNJLGAJSQPHQ-BRJLIKDPSA-N
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Description

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets and pathways:

Biological Activity

The compound 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H19ClN4OS2
  • Molecular Weight : 455.0 g/mol
  • IUPAC Name : 2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2,4-dihydroxyphenyl)ethylideneamino]acetamide

The structural features of this compound include a benzimidazole core, a thioether linkage, and a hydrazide moiety, which are crucial for its biological activity.

Biological Activity Overview

Benzimidazole derivatives are known for their broad-spectrum pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. The specific compound has been investigated for various biological activities:

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance:

  • Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria. The presence of the chlorobenzyl group is believed to enhance the antimicrobial potency by disrupting bacterial cell wall synthesis or membrane integrity .

Anticancer Properties

The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation. Studies have demonstrated that benzimidazole derivatives can target specific pathways involved in cancer cell growth:

  • In vitro studies have shown that related compounds can effectively inhibit the growth of various cancer cell lines, suggesting potential applications in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives are also noteworthy. These compounds may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

The exact mechanism of action for this compound remains partially elucidated; however, it is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Disruption of Cellular Processes : By interfering with cellular signaling pathways, it may induce apoptosis in malignant cells or enhance the immune response against pathogens.

Case Studies and Research Findings

Several studies have documented the biological activities of benzimidazole derivatives:

  • Antimicrobial Efficacy : A study found that benzimidazole derivatives demonstrated MIC values comparable to standard antibiotics against various bacterial strains, highlighting their potential as alternative antimicrobial agents .
  • Anticancer Activity : In a comparative analysis, certain benzimidazole compounds exhibited IC50 values significantly lower than traditional chemotherapeutics against breast and colon cancer cell lines .
  • Anti-inflammatory Properties : Research indicated that similar compounds reduced inflammatory markers in animal models of arthritis, suggesting a mechanism involving modulation of cytokine production.

Data Tables

Activity TypeRelated CompoundsObserved EffectReference
AntimicrobialBenzimidazole DerivativesEffective against S. aureus & E. coli
AnticancerBenzimidazole-based CompoundsInduced apoptosis in cancer cells
Anti-inflammatoryVarious Benzimidazole DerivativesReduced cytokine levels

Properties

Molecular Formula

C23H19ClN4O3S

Molecular Weight

466.9 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H19ClN4O3S/c24-18-6-2-1-5-16(18)13-28-20-8-4-3-7-19(20)26-23(28)32-14-22(31)27-25-12-15-9-10-17(29)11-21(15)30/h1-12,29-30H,13-14H2,(H,27,31)/b25-12+

InChI Key

YPVNJLGAJSQPHQ-BRJLIKDPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=C(C=C(C=C4)O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=C(C=C(C=C4)O)O)Cl

Origin of Product

United States

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